molecular formula C20H19N5O3 B2806091 N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-16-9

N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2806091
CAS No.: 946279-16-9
M. Wt: 377.404
InChI Key: BLWQPWXMFIMCSL-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective inhibitor of the serine/threonine kinase PIM1 (Proviral Integration site for Moloney murine leukemia virus 1). The PIM kinase family are crucial regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM1, thereby inhibiting its kinase activity and downstream signaling pathways. This includes the phosphorylation and inactivation of pro-apoptotic proteins like BAD, leading to the promotion of cancer cell survival. Research utilizing this specific inhibitor is vital for elucidating the distinct and overlapping roles of PIM1 in oncogenesis and tumor progression. Its primary research value lies in its utility as a chemical probe to dissect PIM1-dependent signaling mechanisms in cellular models of cancer, particularly leukemia, lymphoma, and prostate cancer. Studies involving this compound contribute to the validation of PIM1 as a therapeutic target and aid in the understanding of resistance mechanisms to other cancer therapies. It is an essential tool for preclinical research aimed at developing novel targeted cancer therapeutics.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-28-16-9-5-6-14(12-16)13-21-18(26)17-19(27)25-11-10-24(20(25)23-22-17)15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWQPWXMFIMCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer activity, enzyme inhibition, and other therapeutic effects.

Chemical Structure and Properties

The compound features a unique imidazo-triazine core that is known for its diverse biological activities. The structure can be represented as follows:

C18H19N5O3\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}_3

This structure allows for interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Properties

Recent studies have indicated that derivatives of imidazo-triazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Cancer Type GI50 (µM)
Leukemia1.96
Colon Cancer2.60
Melanoma1.91
Ovarian Cancer4.01
Prostate Cancer4.40

These findings suggest that this compound may possess similar properties worth exploring in preclinical models .

Enzyme Inhibition

The compound's potential to inhibit key enzymes involved in cancer progression has also been highlighted. For example:

Enzyme IC50 (µM)
hDHFR0.002
TNF-α29

These results indicate a potent inhibitory effect on enzymes critical for tumorigenesis and inflammatory processes .

The mechanism of action for this compound is thought to involve:

  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines.
  • Anti-inflammatory Effects : By inhibiting TNF-α production, it may reduce inflammation associated with tumor growth.

Case Studies and Research Findings

A study focusing on triazine derivatives revealed that modifications to the imidazo-triazine scaffold significantly affect their biological activity. Researchers synthesized various derivatives and tested their efficacy against different cancer types and inflammatory conditions.

Notable Findings:

  • Weight Loss in Animal Models : In vivo studies demonstrated that certain derivatives led to weight loss and reduced adipose tissue in high-fat diet-induced obesity models.
  • Biochemical Improvements : Treatment with these compounds improved liver function and plasma triglyceride profiles compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound shares its imidazo[2,1-c][1,2,4]triazine core with 8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (). Key differences lie in the substituents:

  • 8-position : The target compound has a phenyl group , while the analog in features a 4-fluorophenyl group. The electron-withdrawing fluorine atom may enhance binding affinity in certain biological targets by modulating electronic effects.
  • N-substituent: The target’s 3-methoxybenzyl group contrasts with the 3-isopropoxypropyl chain in .

Functional Group Impact on Properties

A comparative analysis of substituent effects is summarized below:

Compound Core Structure 8-Substituent N-Substituent Key Synthetic Steps (Inferred) Hypothesized Bioactivity*
Target Compound Imidazo[2,1-c][1,2,4]triazine Phenyl 3-Methoxybenzyl Diazotization, acylation, carboxamide coupling Kinase inhibition (lipophilicity-driven)
Compound Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl 3-Isopropoxypropyl Similar cyclization and coupling steps Enhanced target binding (fluorine effect)
(IVa–IVi) Imidazo[5,1-d][1,2,3,5]tetrazine Variable Variable Diazotization, methyl isocyanate addition Anticandidate (tetrazine-specific)

Structural vs. Pharmacological Divergence

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in ’s compound may improve metabolic stability compared to the target’s phenyl group, as fluorine often reduces oxidative degradation .
  • Synthetic Flexibility : demonstrates that varying substituents (e.g., methyl, aryl) on the carboxamide or ester positions can fine-tune physicochemical properties, a strategy applicable to optimizing the target compound .

Q & A

Q. What are the key synthetic pathways for N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation, amidation, and functional group modifications. For example:
  • Step 1 : Cyclization of precursor imidazo-triazine cores using reagents like POCl₃ or trimethylsilyl chloride under reflux conditions .
  • Step 2 : Introduction of the 3-methoxybenzyl group via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling) .
  • Optimization : Reaction temperature (70–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly impact yield. Use HPLC to monitor purity (>95%) and adjust stoichiometry to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should discrepancies in spectral data be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the imidazo-triazine core and methoxybenzyl substituents .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. 449.16 g/mol) and fragmentation patterns. Discrepancies in isotopic abundance may arise from impurities; repurify via column chromatography (silica gel, EtOAc/hexane) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹). Cross-validate with computational methods (DFT) if experimental data conflicts .

Q. What functional groups dictate the compound’s reactivity, and how can they be leveraged for derivatization?

  • Methodological Answer :
  • Key Groups :
  • 4-Oxo group : Susceptible to nucleophilic attack (e.g., Grignard reagents) .
  • Methoxybenzyl substituent : Participates in Pd-mediated cross-coupling for aryl modifications .
  • Derivatization Strategy :
  • Example : Replace the phenyl group at position 8 with fluorophenyl via Buchwald-Hartwig amination (yield: 60–75%) to study electronic effects on bioactivity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in biological activity assays for this compound?

  • Methodological Answer :
  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM in kinase inhibition assays) may stem from assay conditions.
  • Resolution :

Standardize buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 0.5 mM) .

Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

  • Statistical Analysis : Apply ANOVA to compare replicates and identify outliers due to compound degradation .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Experimental Design :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS at 0, 6, 24, and 48 hours .
  • Oxidative Stress : Expose to H₂O₂ (1 mM) and monitor oxidation of the methoxybenzyl group using UV-Vis spectroscopy (λ = 270 nm) .
  • Key Finding : The 4-oxo group is prone to hydrolysis in acidic conditions (t₁/₂ = 2 hours at pH 5.0), necessitating prodrug strategies for oral delivery .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve target selectivity?

  • Methodological Answer :
  • SAR Variables :
Position Modification Biological Impact Reference
8-PhenylFluorine substitution↑ Kinase inhibition (2-fold)
3-MethoxybenzylReplacement with pyridyl↓ Cytotoxicity (IC₅₀ from 5 µM to 20 µM)
  • Method : Use fragment-based drug design (FBDD) to prioritize modifications. Combine molecular docking (AutoDock Vina) with in vitro screening against target panels (e.g., 100-kinase assay) .

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